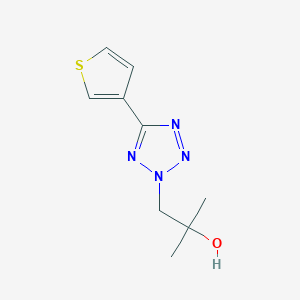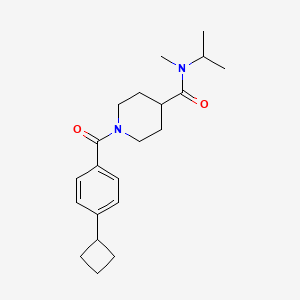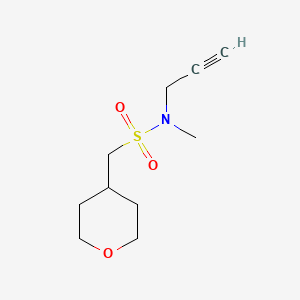
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol, also known as MTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MTT is a tetrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol is believed to exert its effects by modulating the activity of GABA receptors. Specifically, this compound has been shown to enhance the activity of GABA receptors by binding to a specific site on the receptor. This results in increased inhibition of neuronal activity, which can lead to anxiolytic and antiepileptic effects. Additionally, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can reduce anxiety-like behavior in mice and exhibit anticonvulsant activity. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol in lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a range of physiological processes. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol. One direction is the development of new drugs based on the this compound scaffold, which could exhibit improved pharmacological properties. Another direction is the study of the mechanisms underlying the anti-tumor activity of this compound, which could lead to the development of new cancer therapies. Additionally, the study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress, could lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-hydroxypropanenitrile with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with sodium azide and zinc chloride. The final step involves the reduction of the resulting tetrazole intermediate with sodium borohydride to yield this compound.
Applications De Recherche Scientifique
2-Methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and epilepsy. In cancer research, this compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
2-methyl-1-(5-thiophen-3-yltetrazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-9(2,14)6-13-11-8(10-12-13)7-3-4-15-5-7/h3-5,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYBFGQZAWTDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1N=C(N=N1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![2-[(5-acetylpyridin-2-yl)amino]-N-ethylacetamide](/img/structure/B7678260.png)
![N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)

![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)

